1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a phenylbutan-2-yl group, which adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea typically involves the reaction of an indole derivative with a phenylbutan-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, often at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic addition of the indole nitrogen to the isocyanate, followed by cyclization to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The phenylbutan-2-yl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylbutan-2-yl group.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylbutan-2-yl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)amine: Similar structure but with an amine instead of a urea linkage.
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate linkage.
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)thiourea: Similar structure but with a thiourea linkage.
Uniqueness
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is unique due to its specific combination of an indole moiety and a phenylbutan-2-yl group linked by a urea bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(11-12-15-7-3-2-4-8-15)21-19(23)22-18-13-20-17-10-6-5-9-16(17)18/h2-10,13-14,20H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVRTUWUSSFKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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